3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid
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Overview
Description
3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amino groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid typically involves a multi-step process. One common method includes the condensation reaction between 3,4-diaminophenylpropanoic acid and 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid involves its interaction with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(2-Hydroxyphenyl)propanoic acid
- 2,2-Bis(hydroxymethyl)propanoic acid
Uniqueness
3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid is unique due to its dual hydroxyl and amino functionalities, which provide a versatile platform for various chemical modifications and biological interactions. This distinguishes it from similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27/h1-9,11,13-15,26-27H,10,12H2,(H,28,29) |
InChI Key |
XEPYCFDUJQLJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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